(5-Butylthiophen-2-yl)methanol

Descripción general

Descripción

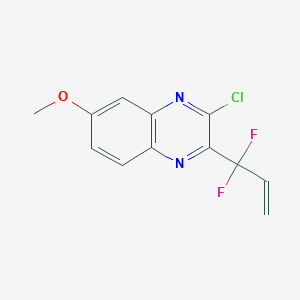

“(5-Butylthiophen-2-yl)methanol” is a chemical compound with the CAS Number: 153561-68-3 . It has a molecular weight of 170.28 and its IUPAC name is (5-butylthiophen-2-yl)methanol .

Molecular Structure Analysis

The InChI code for “(5-Butylthiophen-2-yl)methanol” is 1S/C9H14OS/c1-2-3-4-8-5-6-9(7-10)11-8/h5-6,10H,2-4,7H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“(5-Butylthiophen-2-yl)methanol” has a storage temperature of 2-8°C .Aplicaciones Científicas De Investigación

Methanol Conversion in Catalysis

One significant application of methanol, closely related to (5-Butylthiophen-2-yl)methanol, is its role in catalytic processes. Studies have shown that methanol can be converted into hydrocarbons over acidic zeolite H-ZSM-5, where the formation of ethene is mechanistically separated from the formation of higher alkenes (Svelle et al., 2006). This finding is crucial for understanding and controlling the ethene/propene selectivity in methanol-to-alkenes catalysis.

Organocatalytic Domino Reactions

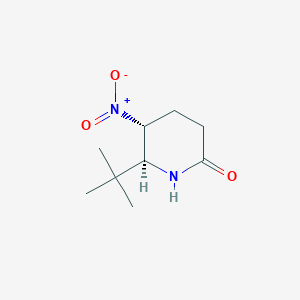

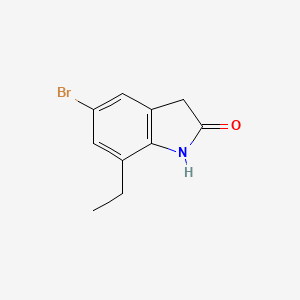

Methanol's derivatives, such as (5-Butylthiophen-2-yl)methanol, find important use in organocatalytic domino reactions. These reactions allow for the asymmetric synthesis of highly functionalized tetrahydrothiophenes, which are significant in biochemistry, pharmaceutical science, and nanoscience (Brandau et al., 2006). These reactions yield diastereomerically pure compounds with excellent enantioselectivities.

Methanol as a H-Transfer Reactant

Methanol serves as a clean and efficient H-transfer agent for the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones (Pasini et al., 2014). This process, which is conducted under mild conditions, reveals methanol's versatility and efficiency in organic synthesis.

Methanol in Membrane Reactor Technology

In another realm, methanol is highlighted for its role in hydrogen generation via membrane reactor technology. It serves as a building block for complex chemical compounds and plays a crucial role in reducing CO2 emissions (Dalena et al., 2018). Methanol synthesis is a significant hydrogen consumption source, emphasizing its importance in sustainable chemical processes.

Safety And Hazards

Direcciones Futuras

While specific future directions for “(5-Butylthiophen-2-yl)methanol” are not available, research in the field of methanol synthesis is ongoing. For instance, the power-to-methanol chain is being reviewed from a process system engineering perspective . This includes detailed assessments of major technologies, such as electrolysis technologies and catalyst developments .

Propiedades

IUPAC Name |

(5-butylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OS/c1-2-3-4-8-5-6-9(7-10)11-8/h5-6,10H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCBCUQDXYGFBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(S1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Butylthiophen-2-yl)methanol | |

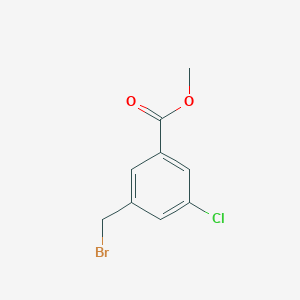

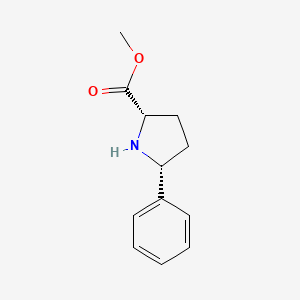

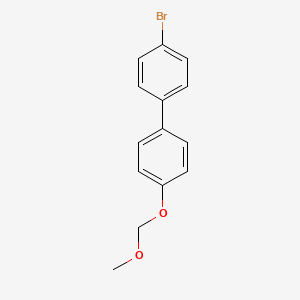

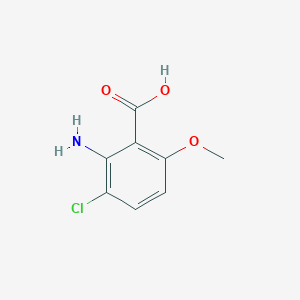

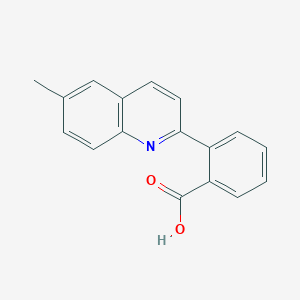

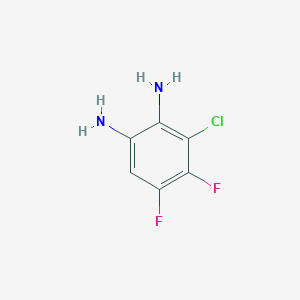

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.